Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside
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Overview
Description
Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is a synthetic carbohydrate derivative with the molecular formula C27H29N3O5 and a molecular weight of 475.55 . This compound is characterized by the presence of an azido group at the 2-position and benzyl groups at the 3, 6, and 2-deoxy positions of the glucopyranoside ring. It is primarily used in synthetic carbohydrate chemistry due to its stability and reactivity.
Preparation Methods
The synthesis of Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves multiple steps, starting from a suitable glucopyranoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 6 positions are protected using benzyl groups.
Introduction of the Azido Group: The azido group is introduced at the 2-position through a substitution reaction, typically using sodium azide.
Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying it using chromatographic techniques.
Chemical Reactions Analysis
Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Oxidation: While less common, the compound can undergo oxidation reactions at the benzyl groups.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:
Synthetic Carbohydrate Chemistry: It serves as a building block for the synthesis of more complex carbohydrate structures.
Biological Studies: The compound is used to study carbohydrate-protein interactions and the role of carbohydrates in biological processes.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of glycosylated drugs.
Mechanism of Action
The mechanism of action of Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is primarily related to its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar compounds to Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside include:
- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
- Beta-L-Glucopyranosyl chloride, 2,3,4,6-tetraacetate
- 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose
Compared to these compounds, this compound is unique due to the presence of the azido group, which imparts distinct reactivity and stability .
Properties
Molecular Formula |
C27H29N3O5 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
5-azido-4,6-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C27H29N3O5/c28-30-29-24-26(33-17-21-12-6-2-7-13-21)25(31)23(19-32-16-20-10-4-1-5-11-20)35-27(24)34-18-22-14-8-3-9-15-22/h1-15,23-27,31H,16-19H2 |
InChI Key |
HEPLJHDCXLLGPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N=[N+]=[N-])OCC4=CC=CC=C4)O |
Origin of Product |
United States |
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